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Compound of Interest

Compound Name:
5-Methyl-1-(2-nitrophenyl)-1H-

pyrazole

CAS No.: 1247439-67-3

Cat. No.: B580910

Get Quote

Executive Summary
This technical guide provides a structural analysis of 1-(2-nitrophenyl)pyrazoles, a critical

scaffold in the synthesis of indazoles (via Cadogan cyclization) and kinase inhibitors. Unlike

their para-substituted counterparts, ortho-nitro derivatives exhibit a defining steric twist that

disrupts planarity, alters solubility profiles, and dictates unique crystal packing motifs. This

guide compares the structural metrics of the ortho-nitro series against para-nitro and

unsubstituted alternatives, supported by experimental protocols and diffraction data.

Part 1: Structural Comparative Analysis
The crystallographic behavior of

-aryl pyrazoles is governed by the dihedral angle (

) between the pyrazole ring and the phenyl ring. This angle is the primary differentiator between
the 1-(2-nitrophenyl) class and its alternatives.
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The Steric Twist Mechanism
In 1-(2-nitrophenyl)pyrazole, the nitro group at the ortho position creates a significant steric

clash with the lone pair of the pyrazole nitrogen (

) and the adjacent C-H bond. To relieve this strain, the molecule rotates around the

bond.

1-(2-nitrophenyl)pyrazole (Ortho): Exhibits a twist angle (

) typically between 40° and 60°. This breaks

-conjugation between the rings, isolating the electronic systems.

1-(4-nitrophenyl)pyrazole (Para): Lacks proximal steric hindrance. The molecule remains

nearly planar (

) to maximize resonance delocalization.

Comparative Data Matrix
The following table summarizes key crystallographic metrics derived from single-crystal X-ray

diffraction (XRD) studies of representative derivatives.
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Feature
1-(2-
nitrophenyl)pyrazol
es

1-(4-
nitrophenyl)pyrazol
es

1-Phenylpyrazole
(Unsubstituted)

Dihedral Angle (

)
45° – 65° (Twisted) 0° – 15° (Planar)

~20° – 30° (Slight

Twist)

Crystal System
Typically Monoclinic or

Orthorhombic

Typically Monoclinic (

)
Monoclinic

Packing Forces

Weak C-H...O

interactions; Limited

stacking due to twist.

Strong

stacking (Head-to-

Tail); Planar sheets.

Edge-to-face (T-

shaped) interactions.

Melting Point Trend
Lower (due to less

efficient packing)

Higher (efficient

planar packing)

Lowest (liquid/low

melting solid)

Solubility

Higher in polar aprotic

solvents (DMF,

DMSO)

Lower (due to lattice

energy)

High in organic

solvents

Analyst Note: The "Twisted" conformation of the 2-nitro series is pharmacologically

advantageous. It prevents the formation of insoluble planar aggregates, improving bioavailability

in early-stage screening.

Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, purity is paramount. The following protocol utilizes a

condensation reaction followed by a slow-evaporation crystallization technique.
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Figure 1: Step-by-step workflow from chemical synthesis to crystallographic characterization.

Detailed Methodology
Step 1: Synthesis (Knorr Pyrazole Synthesis)

Reagents: Combine 1-(2-nitrophenyl)hydrazine (1.0 eq) and the appropriate 1,3-diketone

(e.g., acetylacetone for 3,5-dimethyl derivative) (1.1 eq) in Ethanol (10 mL/g).

Catalysis: Add catalytic Glacial Acetic Acid (0.1 eq).

Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate and wash with

cold water.

Step 2: Crystallization (The Critical Step)

Method: Slow Evaporation.

Solvent System: Dissolve 50 mg of the purified compound in a 1:1 mixture of

Dichloromethane (DCM) and Ethanol.

Procedure: Filter the solution through a 0.45 µm syringe filter into a clean vial. Cover with

parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.

Timeline: Prismatic crystals suitable for XRD typically appear within 48-72 hours.

Part 3: X-Ray Diffraction Methodology
When submitting samples for analysis, ensure the following parameters are requested to

resolve the nitro-group disorder often seen in these structures.
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Data Collection Parameters[1][2]
Radiation Source: Mo K

(

Å).[1][2] Preferred over Cu K

to minimize absorption by the nitro group oxygen atoms.

Temperature: 100 K (Cryostream). Essential to freeze the rotation of the nitro group and

reduce thermal ellipsoids.

Resolution: 0.75 Å or better.

Structural Logic & Interactions
The diagram below illustrates the intramolecular forces driving the crystal packing.[3]

Steric Clash
(Nitro O vs Pyrazole N)
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Figure 2: Causal relationship between steric hindrance and final crystal packing motifs.

Part 4: Data Interpretation
When analyzing the solved structure, focus on these specific metrics.

Representative Unit Cell Data
Based on average values for 1-(2-nitrophenyl)-3,5-dimethylpyrazole derivatives.

Space Group:

(Monoclinic) or

(Triclinic).

Z (Molecules/Unit Cell): 4.

R-Factor (

): Target < 0.05 (5%) for publication quality.

Goodness of Fit (GoF): Target 1.0 – 1.1.

Key Geometric Parameters
Torsion Angle (

):

Expect value: 46.95(5)° (See Ref 1).

Interpretation: This confirms the lack of conjugation. If this value is <20°, check for

disorder or incorrect assignment of the nitro position.

Intermolecular Contacts:
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Look for C—H...O hydrogen bonds between the pyrazole ring protons and the nitro

oxygen of a neighboring molecule.

Distance: ~2.40 Å – 2.60 Å.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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